REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:5][OH:6])[CH2:3][NH2:4].C(N([CH2:12][CH3:13])CC)C.[CH3:14][S:15](Cl)(=[O:17])=[O:16].[CH3:19]N(C)C=O>ClCCl>[CH3:19][C:12]1([CH3:13])[O:6][CH2:5][CH:2]([CH2:3][NH:4][S:15]([CH3:14])(=[O:17])=[O:16])[O:1]1
|
Name
|
|
Quantity
|
45.56 g
|
Type
|
reactant
|
Smiles
|
OC(CN)CO
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Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
57.28 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
Then, it is stirred for 1 hour at 0° C. and for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is instilled under nitrogen atmosphere at 0° C
|
Type
|
CUSTOM
|
Details
|
After the reaction (TLC control)
|
Type
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FILTRATION
|
Details
|
it is filtered
|
Type
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CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation in a vacuum
|
Type
|
ADDITION
|
Details
|
The residue is mixed with 500 ml of tetrahydrofuran
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
again filtered
|
Type
|
ADDITION
|
Details
|
The filtrate is mixed with 500 ml of tetrahydrofuran, 260 ml of 2,2-dimethoxypropane and 5.2 g of ammonium chloride
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated in a vacuum
|
Type
|
WASH
|
Details
|
It is washed three times with one-percent aqueous citric acid, three times with saturated, aqueous sodium bicarbonate solution and finally three times with water
|
Type
|
CUSTOM
|
Details
|
After the organic phase is dried on sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled on a bulb tube
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CC1(OC(CO1)CNS(=O)(=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |